REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1C(O)=O.CC[N:11]([CH2:14]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])=CC=1.[CH3:33][C:34]([OH:37])([CH3:36])[CH3:35]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[NH:11][C:14](=[O:23])[O:37][C:34]([CH3:36])([CH3:35])[CH3:33]
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
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S1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.571 mL
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Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
0.883 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CC(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to RT
|
Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Type
|
ADDITION
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Details
|
The residue was treated with benzene
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Type
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WASH
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Details
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the solution was washed with 5% citric acid
|
Type
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FILTRATION
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Details
|
Solid was filtered off
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Type
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WASH
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Details
|
the filtrate was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (EtOAc/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |